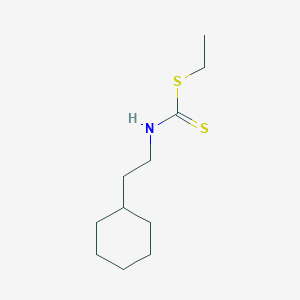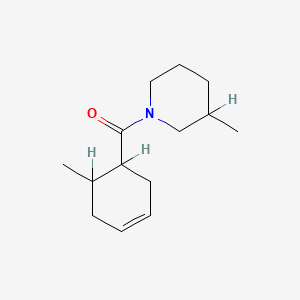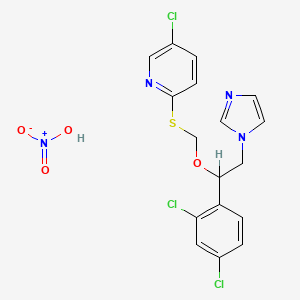
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane is an organic compound that features a boron atom within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylboronic acid with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include phenolic compounds, boron-hydride species, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 2-(4-Methoxyphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the stabilization of transition states in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-(4-Methoxyphenyl)ethanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity compared to other boronic acids and phenyl derivatives. This unique structure allows for specific interactions with biological molecules and makes it a valuable tool in both synthetic and medicinal chemistry .
Propiedades
Número CAS |
69519-11-5 |
|---|---|
Fórmula molecular |
C9H11BO3 |
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H11BO3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5H,6-7H2,1H3 |
Clave InChI |
QMGSYRCNFHDASZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)


